3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium

Cancer-selective apoptosis Normal fibroblast sparing Therapeutic window

Many apoptosis inducers lack cancer-cell selectivity, complicating paired cancer-normal viability screens. 2,3-DCPE (CAS 418788-90-6) provides a validated reference with a 4.7-14.2-fold selectivity window. • Dual mechanism: Bcl-XL downregulation + ERK→p21 S-phase arrest (p53-independent). • Potentiates cisplatin in platinum-resistant ovarian carcinoma (OAW42-R). • ≥98% purity; soluble in water, DMSO, DMF, PBS. HCl salt, >25 mg/mL solubility.

Molecular Formula C11H16Cl2NO2+
Molecular Weight 265.15 g/mol
CAS No. 418788-90-6
Cat. No. B1663750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
CAS418788-90-6
Synonyms2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol hydrochloride
Molecular FormulaC11H16Cl2NO2+
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO
InChIInChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2/p+1
InChIKeyQVEIRCZEBQRCTR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-DCPE Procurement and Research Overview


3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium (CAS 418788-90-6), also known as 2,3-DCPE hydrochloride, is a synthetic small-molecule proapoptotic agent with a dichlorophenoxypropyl-aminoethanol scaffold [1]. It functions primarily by downregulating the anti-apoptotic protein Bcl-XL and activating ERK-mediated signaling cascades, leading to selective apoptosis induction in cancer cells while sparing normal human fibroblasts [2][3]. Commercially available as the hydrochloride salt, 2,3-DCPE exhibits high aqueous solubility (>25 mg/mL in water) and is typically supplied at ≥98% purity by HPLC . Its well-characterized in vitro cancer selectivity profile supports its use as a tool compound in apoptosis and oncology research.

1
Apoptosis signaling studies using Bcl-XL downregulation and ERK pathway crosstalk probes
2
Cell-model endpoint review in paired cancer-versus-normal viability panels
3
Multi-solvent assay flexibility across water, DMSO, ethanol, DMF, and PBS-based protocols

Why Generic Bcl-XL Inhibitors Cannot Substitute for 2,3-DCPE


2,3-DCPE occupies a distinct position within the Bcl-XL-targeting compound space that cannot be assumed by other Bcl-XL inhibitors or BH3 mimetics. Unlike highly potent and selective Bcl-XL binders such as WEHI-539 (IC50 ~1.1 nM) and A-1155463 (Ki <0.01 nM) [1], 2,3-DCPE acts through a dual mechanism involving both Bcl-XL protein downregulation and ERK-mediated induction of p21-dependent cell cycle arrest, a combination not reported for competitors [2][3]. Furthermore, 2,3-DCPE has demonstrated the ability to potentiate cisplatin cytotoxicity in platinum-resistant ovarian carcinoma cells, an in vitro chemosensitization effect not systematically characterized for ABT-263 or WEHI-539 in the same context [4]. These mechanistic and functional differences are compounded by the paucity of published selectivity data for many Bcl-XL inhibitors in paired cancer cell versus normal fibroblast viability assays, limiting the ability to infer equivalent cancer-to-normal selectivity ratios without direct experimental validation [5].

Target profile: 2,3-DCPE hydrochloride
Risk if substituted Selective Bcl-XL BH3 mimetics (WEHI-539, A-1155463) lack reported ERK/p21-mediated cell cycle arrest and p53-independent mechanism data; dual pathway-response endpoints may not transfer.
Target profile: 2,3-DCPE hydrochloride
Risk if substituted Navitoclax (ABT-263) and other pan-Bcl-2 inhibitors may shift cancer-versus-normal selectivity; broader caspase activation in normal cells may confound assay interpretation.
Target profile: 2,3-DCPE hydrochloride
Risk if substituted Gossypol (pan-Bcl-2 inhibitor) may not replicate ERK-dependent chemosensitization in cisplatin-resistant models; mechanism context may differ.

Quantitative Differentiation Evidence for 2,3-DCPE


Cancer Cell vs. Normal Cell Viability Selectivity Ratio

In a head-to-head in vitro cell viability assay, 2,3-DCPE demonstrated a selectivity ratio of approximately 4.7- to 14.2-fold for cancer cells over normal human fibroblasts [1]. Specifically, IC50 values against human colon cancer cell lines LoVo and DLD-1 were 0.89 µM and 1.95 µM, and against lung cancer cell lines H1299 and A549 were 2.24 µM and 2.69 µM, respectively, compared to an IC50 of 12.6 µM for normal human fibroblasts [1]. This cancer-versus-normal selectivity profile is infrequently reported with comparable granularity for many Bcl-XL inhibitors such as ABT-263 (navitoclax), which typically achieves sub-nanomolar binding affinities but whose functional cellular selectivity between cancerous and normal cells is not established across an equivalent panel of paired cell lines [2].

Cancer cell selectivity
Head-to-head
4.7- to 14.2-fold cancer cell selectivity
Supports cytotoxicity endpoint review in paired cell panels
IC50 cancer lines 0.89–2.69 µM vs. normal fibroblasts 12.6 µM (Wu et al. 2004)
Cancer-selective apoptosis Normal fibroblast sparing Therapeutic window

Dual Mechanism: Bcl-XL Downregulation and ERK/p21 Cell Cycle Arrest

2,3-DCPE uniquely combines Bcl-XL protein downregulation with ERK-dependent induction of the CDK inhibitor p21 and subsequent S-phase cell cycle arrest in colon cancer cells [1]. In DLD-1 human colon cancer cells, 2,3-DCPE treatment led to a time- and dose-dependent upregulation of p21 (but not p27) in a p53-dispensable manner, accompanied by ERK phosphorylation; both p21 induction and S-phase arrest were dramatically attenuated by the ERK inhibitors PD98059 and U0126 [1]. In contrast, highly selective Bcl-XL inhibitors such as WEHI-539 (IC50 = 1.1 nM) and A-1155463 (Ki <0.01 nM) act primarily as BH3 mimetics that bind Bcl-XL directly to displace pro-apoptotic partners, with no published evidence of concurrent ERK/p21-mediated cell cycle arrest [2][3].

Dual mechanism
Class-level
Bcl-XL downregulation + ERK/p21 S-phase arrest
Dual pathway-response profile not replicated by pure BH3 mimetics
DLD-1 model; p53-dispensable p21 induction (Zhu et al. 2004)
Bcl-XL downregulation Cell cycle arrest ERK activation p21 induction

Cisplatin-Resistant Ovarian Carcinoma Chemosensitization

In cisplatin-resistant OAW42-R ovarian carcinoma cells, 2,3-DCPE (used at concentrations that alone induce cell death) significantly increased the cytotoxic effect of cisplatin when used in combination, an effect linked to restoration of ERK phosphorylation [1]. This chemosensitization was accompanied by inhibition of Bcl-2 expression (and to a lesser extent Bcl-xL) and a strong G0/G1 cell cycle arrest, with all effects being irreversible [1]. While ABT-263 (navitoclax) has been reported to synergize with chemotherapy agents in some ovarian cancer cell lines [2], its activity specifically in cisplatin-resistant clones and the mechanistic link to ERK pathway restoration have not been demonstrated, representing a functional gap that 2,3-DCPE fills for studies of platinum-resistance reversal.

Cisplatin sensitization
Class-level
ERK-dependent chemosensitization in OAW42-R resistant model
Supports platinum-resistance reversal research
G0/G1 arrest and Bcl-2 modulation; comparator data absent for this model
Cisplatin chemosensitization Ovarian carcinoma Drug resistance ERK activation

p53-Independent p21 Induction and S-Phase Arrest

2,3-DCPE induces p21 expression and S-phase arrest in a p53-dispensable manner, as demonstrated in DLD-1 colon cancer cells (which harbor mutant p53) and confirmed in ATM-defective cells, indicating that 2,3-DCPE-mediated cell cycle effects operate independently of both p53 and ATM signaling [1]. This p53-independent activity is pharmacologically significant because many Bcl-XL inhibitors (e.g., WEHI-539, A-1155463) have not been evaluated for p53-independent cell cycle checkpoint modulation [2][3]. The pan-Bcl-2 inhibitor gossypol has been reported to exhibit some p53-independent cytotoxicity, but its effects are primarily attributed to Bcl-2 family inhibition rather than ERK/p21-mediated cell cycle arrest [4].

p53-independent arrest
Class-level
p21 induction and S-phase arrest in p53-mutant cells
Reported pathway-response context for p53-null model studies
ATM-independent; no equivalent data for WEHI-539/A-1155463
p53-independent p21 induction S-phase arrest ATM-independent

Cancer-Selective Caspase Cleavage vs. Normal Fibroblasts

2,3-DCPE treatment caused cleavage of caspase-8, caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP), along with cytochrome c release, specifically in cancer cells but not in normal human fibroblasts [1]. This cancer-selective caspase activation profile supports the compound's differential apoptotic signaling activation between malignant and normal cells. For comparison, ABT-737 induces caspase activation across a broad range of cell types without demonstrated selectivity for cancer over normal cells, and thrombocytopenia (due to platelet Bcl-XL dependence) is a recognized on-target toxicity of navitoclax, reflecting a narrower cancer-to-normal selectivity window [2].

Cancer-selective caspase
Cross-study comparable
Caspase-3/-8/-9 cleavage only in cancer cells
Supports cell-model endpoint review with reduced normal-cell caspase background
Contrasts with broader caspase activation profile of navitoclax
Caspase activation Cancer-selective caspase cleavage Apoptosis mechanism

Multi-Solvent Solubility for In Vitro Dosing Flexibility

2,3-DCPE hydrochloride demonstrates broad solubility across multiple commonly used laboratory solvents essential for in vitro and early preclinical formulation. Quantitatively, it achieves solubility of >25 mg/mL in water, ~20 mg/mL in ethanol, ~20 mg/mL in DMSO, ~20 mg/mL in DMF, and ~10 mg/mL in PBS (pH 7.2) . This contrasts with the more hydrophobic BH3 mimetics such as WEHI-539 and A-1155463, which typically exhibit solubility predominantly limited to DMSO and require more complex formulation approaches for aqueous-based assay systems . The multi-solvent compatibility of 2,3-DCPE reduces the need for specialized solubilization protocols and minimizes solvent-associated cytotoxicity artifacts in cell-based assays where DMSO concentration must be kept below 0.1-0.5% [1].

Multi-solvent solubility
Data to verify
>25 mg/mL water; ~20 mg/mL DMSO, EtOH, DMF; ~10 mg/mL PBS
Reported formulation flexibility; source-specific review recommended
Supplier technical datasheets; independent verification data not provided
Solubility profile Formulation flexibility In vitro dosing

Optimal Research Applications for 2,3-DCPE


Paired Tumor-Normal Isogenic Cell Line Apoptosis Screening

Utilize 2,3-DCPE as a reference proapoptotic control in viability screens involving paired cancer and normal cell lines derived from the same tissue, leveraging its well-characterized 4.7- to 14.2-fold cancer selectivity ratio [1]. The availability of quantitative IC50 benchmarks across multiple cancer types (colon, lung) and normal fibroblasts enables rigorous normalization of assay windows and helps identify candidate compounds that achieve superior or mechanistically distinct selectivity profiles.

Dual Apoptosis and Cell Cycle Studies in p53-Mutant Models

Employ 2,3-DCPE as a dual-mechanism tool compound in mechanistic studies of apoptosis and cell cycle regulation in p53-mutant or p53-null cancer cell lines (e.g., DLD-1, H1299), where its p53-independent induction of p21, S-phase arrest, and Bcl-XL downregulation can be simultaneously tracked [2]. The compound's dual activity enables dissection of coordinated apoptosis–cell cycle crosstalk not accessible with single-mechanism Bcl-XL inhibitors such as WEHI-539 or A-1155463.

Platinum-Resistance Reversal Research in Ovarian Cancer

Leverage 2,3-DCPE in combination with cisplatin in cisplatin-resistant ovarian carcinoma cell lines (e.g., OAW42-R) to investigate mechanisms of platinum-resistance reversal, ERK pathway reactivation, and Bcl-2/Bcl-xL expression modulation [3]. This scenario is directly supported by published combination efficacy data currently unavailable for other Bcl-XL inhibitors in the same cisplatin-resistant model systems [4].

Core Facility Apoptosis Toolkit with Multi-Solvent Compatibility

For core facilities and shared resource laboratories maintaining a standardized apoptosis inducer panel, 2,3-DCPE offers the advantage of solubility across water, ethanol, DMSO, DMF, and PBS, accommodating diverse assay formats (e.g., low-DMSO high-content imaging, PBS-based flow cytometry staining buffers) without requiring separate solubilization optimization for each platform . This reduces protocol variability and streamlines inter-experiment comparisons.

Application
Selection Property
Validation Focus
Paired tumor-normal apoptosis screening
Cancer-versus-normal selectivity ratio context
Verify selectivity in target cell-line pairs; compare to reported 4.7–14.2× window
p53-mutant cell cycle/apoptosis crosstalk studies
p53-independent p21 induction and S-phase arrest profile
Confirm ERK dependence using pathway inhibitors (PD98059/U0126)
Platinum-resistance reversal research
Cisplatin-resistant ovarian model chemosensitization
Monitor ERK reactivation and Bcl-2/Bcl-xL modulation in combination assays
Multi-platform core facility apoptosis panels
Multi-solvent compatibility (water, DMSO, EtOH, DMF, PBS)
Confirm solubility and stability in assay-specific buffers prior to panel integration
Quote Request

Request a Quote for 3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.